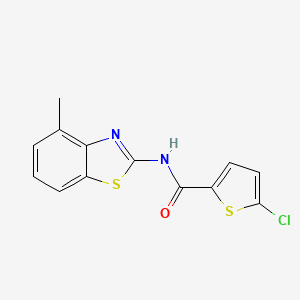

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 4-methyl-1,3-benzothiazol-2-yl moiety. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules. The benzothiazole ring contributes to π-π stacking interactions, while the thiophene and chloro groups modulate electronic properties and lipophilicity .

Properties

IUPAC Name |

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHZCHWSVPXJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy.

Mode of Action

This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity. This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the bacterial cell wall. The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death.

Result of Action

The primary result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to potential cell death. This makes the compound a promising candidate for the treatment of tuberculosis.

Biological Activity

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClN2OS2, with a molecular weight of approximately 308.8 g/mol. The compound features a thiophene ring, a benzothiazole moiety, and a carboxamide group, which contribute to its chemical reactivity and biological properties .

The primary target of this compound is DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase) , an enzyme crucial for the biosynthesis of arabinogalactan in the cell wall of Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, leading to impaired cell wall integrity and potential cell death in the bacterium .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The inhibition of DprE1 is particularly noteworthy as it represents a novel mechanism for combating drug-resistant strains of tuberculosis .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels. For instance, flow cytometry assays have indicated that treatment with this compound leads to increased apoptosis in human breast adenocarcinoma (MCF-7) cells .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations, highlighting its potential as a therapeutic agent for resistant TB.

- Cancer Cell Line Studies : In vitro studies on MCF-7 and other cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity compared to control groups. Molecular docking studies further supported these findings by revealing strong binding interactions with target proteins involved in apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitutions on the Benzothiazole Ring

Compound 1 : 5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

- Molecular Formula : C₁₉H₁₄ClN₃OS₂

- Molecular Weight : 399.92

- Key Differences : Addition of an N-[(pyridin-3-yl)methyl] group.

- This modification may improve bioavailability compared to the parent compound .

Compound 2 : 5-Chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide

- Molecular Formula : C₂₁H₂₄ClN₃O₃S₂

- Molecular Weight : 466.02

- Key Differences : Ethoxy group replaces methyl on benzothiazole; morpholinylpropyl chain added.

- Impact : The ethoxy group increases steric bulk, while the morpholine enhances polarity and solubility. These changes could optimize pharmacokinetic properties, such as metabolic stability .

Heterocyclic Core Modifications

Compound 3 : 5-Chloro-N-(quinolin-3-yl)thiophene-2-carboxamide

- Molecular Formula : C₁₄H₉ClN₂OS

- Molecular Weight : 288.75

- Key Differences: Benzothiazole replaced with quinoline.

- Impact: Quinoline’s extended π-system may enhance binding to aromatic-rich enzyme pockets (e.g., kinases).

Compound 4 : 5-Chloro-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide

- Molecular Formula : C₈H₄ClN₃O₃S₂

- Molecular Weight : 289.95

- Key Differences : Benzothiazole replaced with nitro-substituted thiazole.

- Impact : The nitro group is strongly electron-withdrawing, which may increase electrophilicity and reactivity. This could enhance antimicrobial activity, as seen in nitazoxanide analogues .

Functional Group Additions

Compound 5 : Rivaroxaban (BAY 59-7939)

- Molecular Formula : C₁₉H₁₈ClN₃O₅S

- Molecular Weight : 435.88

- Key Differences: Incorporates an oxazolidinone ring and morpholinone group.

- Impact : These features confer high selectivity for Factor Xa inhibition. The (5S)-stereochemistry is critical; the (R)-enantiomer shows significantly reduced activity. Rivaroxaban’s complex structure balances lipophilicity and solubility, enabling oral bioavailability .

Compound 6 : Crystalline Form with Triazin-1-yl Group

- Key Differences : Benzothiazole modified with a 5,6-dihydro-4H-[1,2,4]triazin-1-yl group; methanesulfonate counterion.

- Impact : The triazine group may improve stability under high humidity, while the methanesulfonate enhances crystallinity and dissolution rates, critical for formulation development .

Chalcone Hybrid Derivatives

Compound 7 : 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b)

- Molecular Formula: C₂₀H₁₄ClNO₃S

- Molecular Weight : 384.8

- Key Differences : Chalcone (acryloyl-phenyl) moiety added.

- Chalcone hybrids are known for dual functionality (e.g., anti-inflammatory and antimicrobial) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.